molecular formula C4HBr2NO2S B6595088 4,5-Dibromothiazole-2-carboxylic acid CAS No. 1806352-39-5

4,5-Dibromothiazole-2-carboxylic acid

Cat. No.: B6595088
CAS No.: 1806352-39-5
M. Wt: 286.93 g/mol
InChI Key: SVIALNSOTAHLGN-UHFFFAOYSA-N
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Description

4,5-Dibromothiazole-2-carboxylic acid (CAS 1806352-39-5) is a dibrominated heterocyclic carboxylic acid with the molecular formula C4HBr2NO2S and a molecular weight of 286.93 g/mol . This compound serves as a valuable and versatile synthetic building block in medicinal chemistry and organic synthesis. The presence of both bromine atoms and a carboxylic acid functional group on the thiazole core allows for sequential and site-selective functionalization, making it a useful intermediate for constructing more complex molecules . Researchers can utilize this compound in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, or leverage the carboxylic acid group for amide coupling reactions to introduce novel pharmacophores. Thiazole derivatives, in general, are privileged structures in drug discovery due to their widespread presence in bioactive molecules and pharmaceuticals, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects . This product is intended for research purposes as a chemical precursor. Handling and Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure product stability . As a precaution, avoid breathing its dust/fume and avoid contact with eyes and skin . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-1,3-thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-1-2(6)10-3(7-1)4(8)9/h(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIALNSOTAHLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281615
Record name 2-Thiazolecarboxylic acid, 4,5-dibromo-
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Molecular Weight

286.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806352-39-5
Record name 2-Thiazolecarboxylic acid, 4,5-dibromo-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolecarboxylic acid, 4,5-dibromo-
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Synthetic Methodologies for 4,5 Dibromothiazole 2 Carboxylic Acid and Analogues

Strategies for Ring Construction Leading to Substituted Thiazoles

The formation of the thiazole (B1198619) ring is a cornerstone of many synthetic routes. These methods build the heterocyclic core from acyclic precursors, allowing for the incorporation of various substituents.

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and versatile method for constructing the thiazole core. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

The general mechanism can be summarized as:

Nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (SN2 reaction). youtube.com

Intramolecular cyclization via attack of the thioamide's nitrogen atom onto the ketone's carbonyl carbon. chemhelpasap.com

Dehydration of the resulting thiazoline (B8809763) intermediate to yield the final thiazole product. youtube.com

This method is highly adaptable for producing a wide range of substituted thiazoles by varying the α-haloketone and thioamide components. organic-chemistry.orgnih.gov For the synthesis of precursors to 4,5-dibromothiazole-2-carboxylic acid, a key starting material would be a thioamide bearing the eventual C-2 carboxylate group (or a precursor) and a suitably halogenated four-carbon α,β-dihalo-ketone or equivalent synthon. Variants of the Hantzsch synthesis can be performed under neutral or acidic conditions, which can influence the regioselectivity of the final product when using N-substituted thioureas. rsc.org

Table 1: Overview of Hantzsch Thiazole Synthesis

Reactant 1Reactant 2Key TransformationProduct Class
α-HaloketoneThioamideCyclocondensationSubstituted Thiazole
2-BromoacetophenoneThiourea (B124793)SN2, Cyclization, Dehydration2-Amino-4-phenylthiazole

This table illustrates the general reactants and transformation in the Hantzsch synthesis.

Beyond the classic Hantzsch synthesis, other ring-closure strategies are employed to generate the thiazole nucleus. One notable method involves the reaction of β-azido disulfides with carboxylic acids or anhydrides. This approach proceeds through the formation of a β-azido thiolester intermediate, which then undergoes a Staudinger reduction and an intramolecular aza-Wittig reaction to form a thiazoline that subsequently aromatizes to the thiazole. rsc.org

Another strategy involves the condensation of α-halo ketones with thioamides, which is a variation of the Hantzsch reaction. researchgate.net For instance, α-bromoketones can be reacted with ethyl thiooxamate to generate thiazole-2-carboxylic acid ethyl esters. nih.gov These methods are valuable for directly installing the C-2 carboxylate functionality during the ring-forming step. Ring-closing metathesis (RCM) has also been explored as a powerful tool for constructing complex heterocyclic systems, including those that could serve as precursors to functionalized thiazoles. nih.govnih.gov

Direct Halogenation of Thiazole Carboxylic Acid Scaffolds

An alternative synthetic strategy involves the direct bromination of a pre-formed thiazole-2-carboxylic acid or its ester derivative. Thiazoles are electron-rich heterocycles, but the electron-withdrawing nature of the carboxylic acid group at the C-2 position can deactivate the ring towards electrophilic substitution. Therefore, harsh reaction conditions or highly reactive brominating agents may be required.

The direct bromination of thiazole itself is known to be complex, often leading to a mixture of products or decomposition. However, specific reagents and conditions can favor the formation of dibrominated products. The synthesis of 4,5-dibromothiazole (B3029471) has been achieved through the exhaustive bromination of thiazole, which often proceeds via the formation of 2,4,5-tribromothiazole (B1600981). lookchem.comacs.orgnih.gov Subsequent selective debromination is then required to obtain the desired product.

Selective Bromination and Debromination Procedures for Thiazole Derivatives

Achieving the specific 4,5-dibromo substitution pattern often requires more nuanced strategies than direct bromination. A common and effective approach is the use of sequential bromination and debromination steps. researchgate.netlookchem.comacs.orgnih.gov This methodology provides greater control over the regiochemistry of the final product.

A typical sequence involves:

Exhaustive Bromination: Treatment of thiazole or a substituted thiazole with an excess of a brominating agent to produce 2,4,5-tribromothiazole. lookchem.com

Selective Debromination: The resulting tribromothiazole is then subjected to a selective debromination reaction that removes the bromine atom at the C-2 position. The C-2 position is generally the most reactive towards both electrophilic attack and deprotonation/debromination due to the adjacent sulfur and nitrogen atoms. lookchem.com

This selectivity allows for the targeted synthesis of 4,5-dibromothiazole. lookchem.comacs.orgnih.gov The choice of debrominating agent and reaction conditions is crucial for achieving high yields of the desired isomer over other possible dibromothiazoles.

Table 2: Synthesis of Bromothiazoles via Sequential Reactions

Starting MaterialReaction SequenceKey Product(s)Reference
ThiazoleExhaustive Bromination2,4,5-Tribromothiazole lookchem.com
2,4,5-TribromothiazoleSelective Debromination at C-24,5-Dibromothiazole lookchem.comacs.org
2-Bromothiazole (B21250)Bromination2,5-Dibromothiazole (B130459), 2,4-Dibromothiazole (B130268) lookchem.com

This table summarizes key transformations in the synthesis of brominated thiazoles.

Introduction of the Carboxylic Acid Functionality at C-2 Position

Once the 4,5-dibromothiazole core is obtained, the final step is the introduction of the carboxylic acid group at the C-2 position. A highly effective method for this transformation is the lithiation of 4,5-dibromothiazole followed by quenching with carbon dioxide. This involves treating the dibromothiazole with a strong organolithium base, such as n-butyllithium, at low temperatures to selectively deprotonate the C-2 position, forming a 2-lithiated intermediate. This intermediate is then reacted with solid carbon dioxide (dry ice) and subsequently acidified to yield this compound. A similar halogen-metal exchange followed by carboxylation is a known method for producing thiazole-2-carboxylic acid from 2-bromothiazole. researchgate.net

An alternative and common route to the target acid is through the oxidation of the corresponding aldehyde, 4,5-dibromothiazole-2-carbaldehyde. google.com The aldehyde can be synthesized from 4,5-dibromothiazole via formylation reactions.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. chemistrysteps.com Various oxidizing agents can be employed for this purpose, including:

Potassium permanganate (B83412) (KMnO₄) chemistrysteps.comchemeurope.com

Chromic acid (Jones reagent) chemistrysteps.comchemeurope.com

A mixture of nitric acid and sulfuric acid google.com

Oxone organic-chemistry.org

The choice of oxidant is critical to ensure compatibility with the sensitive dibromothiazole ring and to achieve high conversion without side reactions. For instance, a patented process describes the oxidation of thiazole-4-aldehyde to thiazole-4-carboxylic acid using a mixture of nitric and sulfuric acids, with yields generally exceeding 85%. google.com Similar conditions could be adapted for the oxidation of 4,5-dibromothiazole-2-carbaldehyde. The reaction is typically performed at elevated temperatures, and the final product is isolated by adjusting the pH to minimize its solubility. google.com

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent/SystemTypical ConditionsApplicabilityReference
Potassium Permanganate (KMnO₄)Alkaline aqueous solutionStrong, versatile oxidant chemeurope.com
Jones Reagent (CrO₃/H₂SO₄)AcetoneStrong oxidant chemeurope.com
Nitric Acid / Sulfuric AcidElevated temperature (e.g., 80-95 °C)Effective for thiazole aldehydes google.com
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Aqueous or organic solventsMild alternative to metal oxidants organic-chemistry.org

This table presents a selection of common reagents used for the oxidation of aldehydes to carboxylic acids.

Carboxylation of Organometallic Intermediates

A primary strategy for the introduction of a carboxylic acid group onto a heterocyclic ring is through the carboxylation of an organometallic intermediate. This typically involves a halogen-metal exchange reaction followed by quenching with carbon dioxide. In the context of this compound, the logical precursor is 2,4,5-tribromothiazole.

The core of this method lies in the regioselective generation of a lithiated thiazole species. The reaction of 2,4,5-tribromothiazole with an organolithium reagent, such as n-butyllithium (n-BuLi), can lead to a mixture of products due to the potential for halogen-metal exchange at any of the three bromine-substituted positions (2, 4, and 5). Research indicates that the bromine atom at the 5-position of the thiazole ring is the most reactive towards organolithium reagents. researchgate.net This presents a significant challenge for the selective synthesis of this compound, as lithiation would preferentially occur at the 5-position, leading to the formation of 2,4-dibromothiazole-5-carboxylic acid upon carboxylation.

To achieve regioselective lithiation at the 2-position, careful control of reaction conditions is paramount. Factors such as the choice of organolithium reagent (e.g., n-BuLi, sec-BuLi, or tert-BuLi), solvent, temperature, and the presence of additives can influence the site of metalation. For instance, conducting the reaction at very low temperatures (e.g., -90 °C) in a non-polar solvent can sometimes favor the less reactive site. researchgate.net However, a definitive and high-yielding protocol for the selective C-2 lithiation of 2,4,5-tribromothiazole remains a synthetic challenge.

An alternative approach involves the use of a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, which can facilitate halogen-metal exchange under non-cryogenic conditions and sometimes offer different regioselectivity.

Table 1: Key Parameters in the Carboxylation of Polyhalogenated Thiazoles

ParameterInfluence on ReactionTypical Conditions/Reagents
Organolithium Reagent Can affect regioselectivity and reactivity.n-BuLi, sec-BuLi, tert-BuLi
Solvent Influences the solubility and reactivity of reagents.Tetrahydrofuran (THF), diethyl ether
Temperature Crucial for controlling selectivity and minimizing side reactions.-78 °C to -90 °C
Quenching Agent Introduces the carboxylic acid functionality.Solid carbon dioxide (dry ice)

Multi-step Synthetic Routes to this compound

Given the challenges associated with the regioselective carboxylation of 2,4,5-tribromothiazole, multi-step synthetic sequences provide alternative pathways to this compound and its analogs. These routes often involve the construction of the thiazole ring from acyclic precursors.

One of the most established methods for thiazole synthesis is the Hantzsch thiazole synthesis . wikipedia.org This typically involves the condensation of an α-haloketone with a thioamide. To synthesize this compound via this method, one would theoretically require a dibrominated α-haloketone and a thiourea derivative that could be subsequently converted to the carboxylic acid. However, the availability and stability of the required highly halogenated starting materials can be a significant hurdle.

A more plausible multi-step approach could involve the synthesis of a pre-functionalized thiazole that is later brominated. For example, one could synthesize ethyl 2-aminothiazole-4-carboxylate, protect the amino group, and then perform bromination at the 5-position. Subsequent conversion of the ester to the carboxylic acid and diazotization of the amino group followed by a Sandmeyer-type reaction could introduce the second bromine atom at the 2-position. This, however, represents a lengthy and potentially low-yielding sequence.

Another strategy involves the cyclization of precursors that already contain the desired functionalities or can be easily converted to them. For instance, the reaction of a thiourea with a suitably substituted three-carbon component can lead to the formation of the thiazole ring. Subsequent modifications, such as hydrolysis of an ester or nitrile group to a carboxylic acid, and bromination steps, would complete the synthesis.

Comparison of Synthetic Efficiency and Scalability for Halogenated Thiazole Carboxylic Acids

Organometallic routes , while often direct, present significant challenges for large-scale synthesis. The use of pyrophoric organolithium reagents requires specialized handling and equipment, adding to the cost and complexity of the process. The cryogenic temperatures typically required to control regioselectivity are energy-intensive and can be difficult to maintain in large reactors. Furthermore, the purification of the final product from organometallic byproducts can be challenging. The development of flow chemistry processes for lithiation reactions is a promising approach to mitigate some of these safety and scalability issues. researchgate.net

Table 2: Comparative Analysis of Synthetic Routes

FeatureCarboxylation of Organometallic IntermediatesMulti-step Synthetic Routes
Number of Steps Typically 1-2 steps from the polyhalogenated precursor.Generally more than 3 steps.
Key Challenges Regioselectivity, handling of pyrophoric reagents, cryogenic conditions.Availability of starting materials, optimization of each step, overall yield.
Scalability Can be challenging due to safety and temperature control; flow chemistry offers potential solutions.Potentially more scalable if individual steps are robust and high-yielding.
Cost-Effectiveness Can be high due to specialized reagents and equipment.Dependent on the cost of starting materials and the number of steps.

Chemical Reactivity and Transformation Pathways of 4,5 Dibromothiazole 2 Carboxylic Acid

Reactivity of Bromine Substituents at C-4 and C-5 Positions

The bromine atoms at the C-4 and C-5 positions of the thiazole (B1198619) ring are the primary sites of chemical transformation for 4,5-Dibromothiazole-2-carboxylic acid. Their reactivity is influenced by the electron-deficient nature of the thiazole ring and the specific reaction conditions employed. This allows for selective or sequential functionalization, making the compound a valuable building block for more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For substrates like this compound, these reactions enable the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C-4 and C-5 positions. The specific outcomes and regioselectivity often depend on the catalyst system, coupling partners, and reaction conditions. Generally, the carboxylic acid group at the C-2 position may require protection, for instance as an ester, to prevent interference with the catalytic cycle or basic reagents.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron species with an organic halide or triflate. nih.gov This method is valued for its mild reaction conditions and the low toxicity of its boron-based reagents. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov

While direct studies on this compound are limited, research on the structurally analogous 4,5-dibromothiophene-2-carboxaldehyde provides significant insights into the expected reactivity. nih.gov One-pot double Suzuki couplings on this thiophene (B33073) analog have been achieved in good yields, suggesting that sequential arylation at both the C-4 and C-5 positions of the thiazole ring is feasible. nih.govnih.gov A critical factor in achieving successful double coupling is the careful control of water content to minimize competitive dehalogenation, particularly during the first coupling step. nih.gov The reaction can be used for the synthesis of various biaryl compounds which are important skeletons for functional materials and biologically active compounds. organic-chemistry.org

Table 1: Representative Conditions for Double Suzuki Coupling of a Related Dibromo-heterocycle

EntryArylboronic AcidCatalystBaseSolventYield (%)Citation
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75 nih.gov
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O81 nih.gov
34-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70 nih.gov
Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction is a versatile method for C-C bond formation that involves the reaction of an organostannane (organotin) compound with an organic halide catalyzed by palladium. researchgate.net This reaction tolerates a wide variety of functional groups, although a primary drawback is the toxicity of the tin reagents. researchgate.net Research on polyhalogenated thiazoles has demonstrated the utility of the Stille reaction. For instance, 2,4,5-tribromothiazole (B1600981) can undergo Stille coupling with organostannanes to produce substituted thiazoles. researchgate.net In a related context, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles via Stille coupling has been reported, though it was found to proceed less smoothly than the corresponding Negishi coupling. wikipedia.org This suggests that while feasible, the Stille reaction may require careful optimization for high yields when applied to this compound derivatives. wikipedia.org

Table 2: Example of Stille Coupling with a Polybrominated Thiazole

SubstrateStannane ReagentCatalystProductYield (%)Citation
2,4,5-Tribromothiazole2-(Tributylstannyl)thiazolePd(PPh₃)₄4,5-Dibromo-2,2'-bithiazole70 researchgate.net
Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orglibretexts.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. organic-chemistry.org The organozinc reagents are typically prepared from the corresponding organic halide via transmetalation or direct insertion of zinc.

Studies on 2,4-dibromothiazole (B130268) have shown that regioselective Negishi coupling can be achieved. wikipedia.org The more reactive bromine at the C-2 position can be selectively coupled with alkyl or aryl zinc halides. The resulting 4-bromothiazole (B1332970) can then undergo a second coupling reaction. wikipedia.org This stepwise approach highlights a potential pathway for the selective functionalization of this compound, where one bromine atom could be reacted preferentially, followed by modification of the second. The Negishi coupling often provides higher yields compared to other methods like the Stille reaction for certain thiazole systems. wikipedia.org

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically by reacting a terminal alkyne with an aryl or vinyl halide. researchgate.netwikipedia.org The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govnih.gov Copper-free versions of the reaction have also been developed to avoid the undesirable homocoupling of alkynes. wikipedia.orgresearchgate.net

The Sonogashira protocol has been successfully applied to achieve alkynyl-debromination of bromothiazoles. wikipedia.org For example, starting with 2,4-dibromothiazole, a Sonogashira reaction can be used to introduce an alkyne substituent. wikipedia.org Given the differential reactivity of the bromine atoms in 4,5-dibromothiazole (B3029471), it is expected that a Sonogashira coupling could proceed, likely with regioselectivity influenced by the specific catalyst and reaction conditions chosen. This allows for the synthesis of alkynylthiazoles, which are valuable intermediates for creating more complex molecular architectures.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental organometallic reaction where an organic halide is converted into an organometallic species, most commonly an organolithium or organomagnesium (Grignard) reagent. nih.gov This reaction is typically very fast and is often performed at low temperatures to prevent side reactions. The resulting organometallic intermediate can then be "quenched" with a wide variety of electrophiles to introduce new functional groups.

For polybrominated heterocycles like 4,5-dibromothiazole, the regioselectivity of the halogen-metal exchange is a key consideration. Studies on 2,4,5-tribromothiazole treated with one equivalent of n-butyllithium have shown that the bromine at the C-5 position is the most reactive and undergoes exchange preferentially. researchgate.net This provides a powerful strategy for the selective functionalization of the C-5 position of this compound. After the exchange reaction forms the 5-lithio or 5-magnesio derivative, quenching with an electrophile such as carbon dioxide (CO₂), an aldehyde, or an alkyl halide would yield a 5-substituted-4-bromothiazole-2-carboxylic acid. The presence of the acidic proton on the carboxylic acid group necessitates the use of at least two equivalents of the organolithium reagent or a preliminary deprotonation step. nih.gov Alternatively, using a combination of a Grignard reagent (like i-PrMgCl) and n-BuLi can facilitate the exchange on heterocycles bearing acidic protons under non-cryogenic conditions. nih.gov

Table 3: Predicted Regioselectivity of Halogen-Metal Exchange

SubstrateReagentPosition of ExchangeSubsequent Quenching Product (Example E⁺ = CO₂)Citation
2,4,5-Tribromothiazole1 eq. n-BuLiC-5 (most reactive)2,4-Dibromothiazole-5-carboxylic acid researchgate.net
This compound>2 eq. n-BuLiC-5 (predicted)4-Bromothiazole-2,5-dicarboxylic acid researchgate.net

Reactivity of the Carboxylic Acid Moiety at C-2 Position

The carboxylic acid group at the C-2 position is a versatile handle for a wide array of chemical modifications, including esterification, amidation, and decarboxylation.

The conversion of this compound into its corresponding esters is a fundamental transformation. This can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. acs.orgbyjus.comrsc.org This reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. rsc.org

For more sensitive or sterically hindered substrates, milder conditions are preferable. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method that proceeds at room temperature and often gives high yields with suppressed side reactions. rsc.org Other methods include conversion to the cesium salt followed by reaction with an alkyl halide, or the use of diazomethane (B1218177) derivatives for methyl ester formation, which can be useful if the starting material is sensitive to acidic conditions.

Table 1: Representative Esterification Reactions

Reagent/Catalyst Alcohol (R'-OH) Product Description
H₂SO₄ (cat.) Methanol Methyl 4,5-dibromothiazole-2-carboxylate Fischer esterification under acidic conditions. rsc.org
DCC, DMAP (cat.) Ethanol Ethyl 4,5-dibromothiazole-2-carboxylate Steglich esterification, suitable for mild conditions. rsc.org
SOCl₂; then Propanol Propanol Propyl 4,5-dibromothiazole-2-carboxylate Two-step process via the acyl chloride intermediate.

The synthesis of amide derivatives from this compound provides access to a large class of compounds with potential biological activity. Direct reaction of the carboxylic acid with an amine is generally difficult due to acid-base neutralization. nih.gov Therefore, the carboxylic acid must first be activated.

A common method is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or T3P® (propylphosphonic anhydride) can be used to facilitate the direct condensation of the carboxylic acid with an amine under mild conditions. nih.gov These methods are widely used in the synthesis of complex molecules.

Table 2: Representative Amidation Reactions

Activation Method Amine (R'R''NH) Product Description
SOCl₂, then amine Aniline N-phenyl-4,5-dibromothiazole-2-carboxamide Formation via the acyl chloride intermediate. nih.gov
EDC, HOBt Cyclohexylamine N-cyclohexyl-4,5-dibromothiazole-2-carboxamide Standard peptide coupling conditions.
T3P® Diethylamine N,N-diethyl-4,5-dibromothiazole-2-carboxamide Mild, one-pot procedure using a modern coupling agent.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, particularly under thermal stress. While simple carboxylic acids are generally stable, certain structural features can facilitate this process. For instance, some heterocyclic carboxylic acids, such as 1,3,4-thiadiazole-2-carboxylic acid, are known to undergo spontaneous decarboxylation in solution. nih.gov Research has also shown that thiazole-2-carboxylic acid can thermally decompose to yield thiazole and CO₂. researchgate.net

This transformation is significant as it provides a synthetic route to 4,5-dibromothiazole, a valuable precursor for further functionalization. The decarboxylation might be facilitated by the electron-rich nature of the thiazole ring, which can stabilize the transition state of the reaction. The reaction is often promoted by heating the carboxylic acid, sometimes in the presence of a copper catalyst or in a high-boiling point solvent. Unwanted decarboxylation can also occur as a side reaction during other transformations conducted at elevated temperatures, such as the hydrolysis of corresponding esters.

Intramolecular Cyclization and Rearrangement Reactions

The functional groups present in this compound and its derivatives can participate in intramolecular reactions to form fused heterocyclic systems or undergo molecular rearrangements to yield new structural scaffolds.

A prominent example of a rearrangement applicable to this system is the Curtius rearrangement. acs.org This reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. The process begins with the conversion of the carboxylic acid into an acyl azide (B81097), typically by reacting an activated derivative (like the acyl chloride) with sodium azide. Gentle heating of the acyl azide causes it to rearrange, with the loss of nitrogen gas (N₂), to form an isocyanate intermediate. wikipedia.orgrsc.org This versatile isocyanate can then be trapped with various nucleophiles. For instance, reaction with water leads to a primary amine (4,5-dibromo-2-aminothiazole) after decarboxylation of an intermediate carbamic acid. Reaction with an alcohol yields a stable carbamate. acs.org This rearrangement proceeds with retention of the migrating group's stereochemistry and is tolerant of many functional groups. rsc.org

Derivatives of this compound can also serve as precursors for intramolecular cyclization reactions to build fused ring systems. For example, if the C-2 position is converted to a 2-amino-thiazole via the Curtius rearrangement, this amine can then be used in condensation reactions. Reaction with a 1,2-dicarbonyl compound or an α-haloketone could lead to the formation of fused pyrazine (B50134) or imidazole (B134444) rings, respectively, resulting in structures like imidazo[2,1-b]thiazoles. Similarly, reactions involving substituents at the C-4 or C-5 positions could lead to other complex, fused heterocyclic structures.

Chemo- and Regioselective Functionalization Strategies

The functionalization of this compound is a nuanced process governed by the relative reactivity of its constituent functional groups. The presence of two bromine atoms and a carboxylic acid group offers multiple avenues for chemical modification, enabling the synthesis of a diverse array of substituted thiazole derivatives. Strategies for selective functionalization hinge on the choice of reaction conditions and reagents, which can discriminate between the electrophilic sites at C4 and C5 and the nucleophilic/electrophilic nature of the carboxylic acid group.

The thiazole ring itself is an electron-rich aromatic system, yet the presence of two electron-withdrawing bromine atoms and a carboxylic acid group significantly modulates its reactivity. The bromine atoms are susceptible to replacement via various cross-coupling reactions, while the carboxylic acid can undergo standard transformations such as esterification and amidation.

A critical aspect of functionalizing dihalogenated heterocycles is the regioselectivity of reactions. In the context of dibromothiazoles, the position of substitution is not always intuitive and can be influenced by the specific isomer and the reaction conditions employed. For instance, studies on 2,4- and 2,5-dibromothiazoles have shown that Suzuki-Miyaura coupling reactions tend to occur almost exclusively at the C2 position, irrespective of the reaction conditions. rsc.org While this provides a valuable precedent, the specific regiochemical outcomes for the 4,5-dibromo isomer require careful consideration of the electronic and steric environment of the C4 and C5 positions. The electron-withdrawing nature of the adjacent carboxylic acid group at C2 is expected to influence the relative reactivity of the C4-Br and C5-Br bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 and C5 positions. The differential reactivity of the C4-Br and C5-Br bonds can, in principle, be exploited to achieve regioselective mono- or di-functionalization.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. For dihalogenated heterocycles, the site of the first coupling is determined by the relative ease of oxidative addition of the palladium catalyst to the C-Br bonds. This, in turn, is influenced by factors such as bond dissociation energy and the electron density at the carbon atom. In a related system, 4,5-dibromothiophene-2-carboxaldehyde, regioselective Suzuki coupling has been demonstrated, suggesting that similar selectivity could be achievable for the thiazole analogue. nih.govnih.gov

Catalyst SystemBoronic Acid/EsterBaseSolventProductYield (%)Reference
Pd(PPh₃)₄Arylboronic acidK₂CO₃Dioxane/H₂O4-Aryl-5-bromothiazole-2-carboxylic acid or 5-Aryl-4-bromothiazole-2-carboxylic acidVaries nih.gov
Pd₂(dba)₃ / PCy₃Arylboronic acidK₃PO₄Toluene4-Aryl-5-bromothiazole-2-carboxylic acid or 5-Aryl-4-bromothiazole-2-carboxylic acidVaries rsc.org
PdCl₂(dppf)Arylboronic acidCs₂CO₃DMF4,5-Diarylthiazole-2-carboxylic acidVaries nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties through the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The relative reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, and this can be exploited for selective reactions in polyhalogenated systems. mdpi.com A decarboxylative version of the Sonogashira reaction has also been developed, which could offer an alternative pathway for the functionalization of thiazole carboxylic acids. researchgate.netmdpi.comresearchgate.net

Catalyst SystemAlkyneBaseSolventProductYield (%)Reference
Pd(PPh₃)₄ / CuITerminal alkyneEt₃NTHF4-Alkynyl-5-bromothiazole-2-carboxylic acid or 5-Alkynyl-4-bromothiazole-2-carboxylic acidVaries mdpi.com
PdCl₂(PCy₃)₂Terminal alkyneK₂CO₃Dioxane4,5-Dialkynylthiazole-2-carboxylic acidVaries

Transformations of the Carboxylic Acid Group

The carboxylic acid at the C2 position provides a handle for a variety of chemical transformations, most notably the formation of amides and esters.

Amide Bond Formation: The synthesis of amides from this compound can be achieved through various coupling methods. Standard procedures involve the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an amine. google.com Alternatively, a plethora of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can facilitate the direct reaction between the carboxylic acid and an amine under mild conditions. kau.edu.sa The choice of coupling agent and reaction conditions is crucial, especially when dealing with electron-deficient or sterically hindered amines.

Coupling ReagentAmineSolventProductYield (%)Reference
SOCl₂ then R'R''NHPrimary or Secondary AmineCH₂Cl₂4,5-Dibromothiazole-2-carboxamideVaries google.com
EDC / HOBt / DMAPPrimary or Secondary AmineCH₃CN4,5-Dibromothiazole-2-carboxamideGood to Excellent kau.edu.sa
DCC / DMAPPrimary or Secondary AmineCH₂Cl₂4,5-Dibromothiazole-2-carboxamideVaries kau.edu.sa

Advanced Spectroscopic and Analytical Characterization Methodologies for this compound

The rigorous structural confirmation and purity assessment of novel chemical entities are foundational to modern chemical research. For a compound such as this compound, a multifaceted analytical approach is essential to unambiguously determine its molecular structure. This involves a suite of advanced spectroscopic techniques, each providing unique and complementary information. While comprehensive, peer-reviewed spectral data for this specific isomer is not extensively published, its expected analytical characteristics can be accurately predicted based on the fundamental principles of spectroscopy and data from structurally related compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,5 Dibromothiazole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the case of 4,5-Dibromothiazole-2-carboxylic acid, the ¹H NMR spectrum is expected to be relatively simple. The molecule possesses only one proton—the acidic proton of the carboxylic acid group.

Chemical Shift (δ): This proton is anticipated to appear as a single, broad signal in the downfield region of the spectrum, typically between 10 and 13 ppm. libretexts.orgpressbooks.pub This significant deshielding is characteristic of carboxylic acid protons due to the electron-withdrawing nature of the adjacent carbonyl group and extensive hydrogen bonding. libretexts.org

Integration: The integral of this peak would correspond to one proton.

Multiplicity: It will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The signal is often broadened due to chemical exchange with residual water or solvent and the quadrupolar effects of the nitrogen atom. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and chemical principles.

Proton Predicted Chemical Shift (δ) in ppm Multiplicity Integration
-COOH10.0 - 13.0Broad Singlet1H

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected, one for each carbon atom in its structure.

Carboxyl Carbon (C=O): This carbon is the most deshielded, predicted to appear in the range of 160–170 ppm. pressbooks.pub Its exact position can be influenced by solvent and concentration.

Thiazole (B1198619) Ring Carbons:

C2: This carbon, bonded to the carboxylic acid group and flanked by nitrogen and sulfur, is expected to resonate at a distinct chemical shift, likely in the region of 160-165 ppm, influenced by the attached carboxyl group.

C4 and C5: These two carbons are directly bonded to electronegative bromine atoms. Their signals are expected to be found in the range of 110-130 ppm. The specific environment of each, being adjacent to either the sulfur or nitrogen atom, would result in two separate, distinguishable signals. Quaternary carbons, like C4 and C5, often exhibit lower intensity peaks.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and chemical principles.

Carbon Atom Predicted Chemical Shift (δ) in ppm Description
C=O160 - 170Carboxylic Acid Carbonyl
C2160 - 165Thiazole ring, attached to -COOH
C4/C5110 - 130Thiazole ring, attached to Bromine
C5/C4110 - 130Thiazole ring, attached to Bromine

To definitively assign the carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, a COSY spectrum would not be informative as there is only one type of proton which does not couple to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms to their directly attached protons. Since C2, C4, and C5 are quaternary (have no attached protons), they would not show a correlation peak in a standard HSQC spectrum. The carboxylic carbon might show a weak correlation to the acidic proton, depending on the experiment parameters.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful 2D technique for this structure. It reveals correlations between carbons and protons that are two or three bonds apart. An HMBC experiment would be expected to show a correlation between the carboxylic acid proton (-COOH) and the C2 carbon, as well as the carbonyl carbon of the acid group. This would provide unambiguous confirmation of the C2 and carboxyl carbon assignments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, by extension, the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, with the molecular formula C₄HBr₂NO₂S, HRMS would be used to verify the exact mass. The presence of two bromine atoms would create a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass (using the most abundant isotopes: ¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ⁷⁹Br) would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. echemi.com

Table 3: Predicted HRMS Data for this compound

Parameter Value
Molecular FormulaC₄HBr₂NO₂S
Calculated Monoisotopic Mass284.80947 Da
Expected Isotopic PatternCharacteristic M, M+2, M+4 peaks due to two Bromine atoms

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is predicted in the region of 2500–3300 cm⁻¹. libretexts.orgpressbooks.pub This breadth is a hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected around 1700–1730 cm⁻¹. libretexts.org The conjugation with the thiazole ring may shift this value slightly.

C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibrations would appear at lower frequencies, typically in the 500–650 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound Predicted data based on general functional group frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Strong, Very Broad
C=O Stretch (Carboxylic Acid)1700 - 1730Strong, Sharp
C=N / C=C Stretch (Thiazole Ring)1400 - 1600Medium
C-Br Stretch500 - 650Medium to Strong

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. sigmaaldrich.com

For this compound, a Raman spectrum would provide:

Confirmation of the Thiazole Ring: The symmetric vibrations of the heterocyclic ring, which might be weak in the IR spectrum, could be strong in the Raman spectrum.

S-C and C-Br Bond Information: The vibrations of the sulfur-carbon and carbon-bromine bonds, being highly polarizable, are expected to produce distinct and identifiable Raman signals.

Carbonyl Group Observation: The C=O stretch is also observable in Raman spectroscopy, although it is typically weaker than in the IR spectrum. acs.org

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups and skeletal structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state conformation of a molecule.

For this compound, a single-crystal X-ray diffraction experiment would be expected to elucidate the planar geometry of the thiazole ring and the conformational orientation of the carboxylic acid group relative to the heterocyclic core. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid proton and the nitrogen atom of the thiazole ring or a carbonyl oxygen, would likely be a dominant feature in its crystal packing. Halogen bonding, an interaction involving the bromine atoms, could also play a significant role in the solid-state architecture, a phenomenon observed in the structure of 2,4-Diacetyl-5-bromothiazole. researchgate.net

A hypothetical table of crystallographic data that one might expect to obtain for this compound is presented below, based on typical values for similar organic molecules.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8.5 - 12.0
b (Å)5.0 - 8.0
c (Å)15.0 - 20.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1200 - 1800
Z (molecules per unit cell)4
Density (calculated) (g/cm³)2.0 - 2.2
R-factor< 0.05

This table is illustrative and does not represent experimentally determined data for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture, making them essential for assessing the purity of and isolating this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of non-volatile compounds like carboxylic acids.

The purity of this compound can be effectively determined using reversed-phase HPLC (RP-HPLC). In this method, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of water (acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For preparative isolation, the conditions of the analytical HPLC method can be scaled up. The fractions corresponding to the peak of this compound can be collected, and the solvent can then be removed to yield the purified compound.

While specific HPLC methods for this compound are not detailed in the available literature, methods for other thiazole-containing carboxylic acids and brominated aromatic compounds provide a solid foundation for method development. nih.govmdpi.comnih.gov For instance, the determination of 2-thioxothiazolidine-4-carboxylic acid in urine has been achieved using HPLC with UV detection. nih.gov Derivatization of the carboxylic acid group can also be employed to enhance detection sensitivity if required. nih.gov

A representative table of HPLC conditions that could be adapted for the analysis of this compound is provided below.

Table 2: Representative HPLC Conditions for the Analysis of Thiazole Carboxylic Acids

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

These conditions are illustrative and would require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Studies on 4,5 Dibromothiazole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,5-Dibromothiazole-2-carboxylic acid, DFT calculations can elucidate its fundamental electronic properties, which are key to understanding its reactivity and potential applications.

DFT studies on related thiazole (B1198619) derivatives have demonstrated the utility of this approach. nih.gov Calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For substituted thiazoles, the nature and position of substituents significantly influence the electronic structure. nih.gov In this compound, the electron-withdrawing bromine atoms and the carboxylic acid group are expected to lower both the HOMO and LUMO energy levels, impacting the molecule's electrophilic and nucleophilic behavior. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thiazole Derivative

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-2.1 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability.
Dipole Moment3.2 DMeasure of the overall polarity of the molecule.
Ionization Potential6.5 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity2.1 eVThe energy released when an electron is added to the molecule.

Note: This table is illustrative and based on typical values for related thiazole derivatives. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The most significant conformational flexibility in this molecule arises from the rotation of the carboxylic acid group relative to the thiazole ring.

Computational methods can be used to map the potential energy surface as a function of the dihedral angle of the C-C bond connecting the carboxylic group to the thiazole ring. This allows for the identification of low-energy conformers (local minima) and the transition states that separate them. Such studies have been used to elucidate the structural forms of other thiazole derivatives. mdpi.com The relative energies of these conformers determine their population at a given temperature. The most stable conformer is the one that will be predominantly present and is often the biologically active form.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. acs.org While static calculations like DFT provide information about stable states, MD simulations can explore the conformational space of this compound and its interactions with its environment, such as a solvent or a biological receptor. nih.govrsc.org

In a typical MD simulation, the molecule is placed in a simulated environment, and Newton's equations of motion are solved for all atoms over a series of small time steps. This generates a trajectory that reveals how the molecule moves, vibrates, and changes conformation. For instance, MD simulations have been used to demonstrate the stability of thiazole derivatives within the binding site of a protein, with average Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values indicating the stability of the ligand-protein complex. rsc.orgnih.gov Such simulations are invaluable for understanding drug-receptor interactions and for rational drug design.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, these calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

For example, the synthesis of thiazole-2-carboxylic acid can be achieved through a halogen-metal exchange reaction. researchgate.net Quantum chemical calculations could model this process, determining the activation energies for each step and providing a rationale for the observed regioselectivity. Studies on similar systems have successfully used these methods to understand complex reaction pathways, such as the nucleophilic substitution of brominated heterocycles. nih.gov By calculating the energies of all species along the reaction coordinate, a detailed understanding of the reaction's feasibility and kinetics can be obtained, which can aid in optimizing reaction conditions.

Prediction of Spectroscopic Properties and Reactivity Trends

Computational methods can accurately predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption. ufms.br Similarly, the vibrational frequencies from DFT calculations can be used to simulate and assign bands in infrared (IR) and Raman spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, aiding in the structural elucidation of the molecule and its derivatives. researchgate.net

Furthermore, by systematically modifying the structure of the thiazole scaffold and calculating the resulting properties, it is possible to predict reactivity trends. For example, computational studies on substituted thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in their absorption and emission spectra. nih.gov Such predictions can guide the synthesis of new derivatives with desired spectroscopic or reactive properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Related Scaffolds

A QSAR study typically involves the following steps:

Data Set Collection: A series of thiazole derivatives with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series. researchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

QSAR models for thiazole derivatives have been successfully developed to predict their activity as inhibitors of various enzymes. imist.maresearchgate.net These models provide insights into the structural features that are important for activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Table 2: Example of Statistical Parameters for a QSAR Model

ParameterValueDescription
R² (Coefficient of Determination)0.91A measure of how well the model fits the training set data.
Q² (Cross-validated R²)0.86A measure of the model's internal predictive ability.
R²_pred (External Validation R²)0.83A measure of the model's ability to predict the activity of an external test set.

Note: This table is based on a published QSAR study on thiazole analogues and illustrates the statistical robustness of such models. researchgate.net

Applications of 4,5 Dibromothiazole 2 Carboxylic Acid in Organic Synthesis

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The inherent reactivity of 4,5-Dibromothiazole-2-carboxylic acid makes it a highly versatile scaffold in heterocyclic chemistry. The presence of two differentiable bromine atoms at the C4 and C5 positions, along with a carboxylic acid at the C2 position, allows for selective functionalization. This strategic placement of reactive handles enables chemists to introduce a variety of substituents and construct more complex molecular architectures.

The electron-withdrawing nature of the thiazole (B1198619) ring, further enhanced by the bromo substituents, influences the reactivity of each position. This electronic property is key to controlling the regioselectivity of subsequent reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be selectively performed at either the C4 or C5 position by carefully choosing the reaction conditions and catalysts. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgnih.gov This selective functionalization is paramount in the stepwise construction of intricate heterocyclic systems.

Furthermore, the carboxylic acid group at the C2 position can be readily converted into other functional groups, such as esters, amides, or can be removed via decarboxylation, adding another layer of synthetic utility. nih.gov This adaptability makes this compound a linchpin in the synthesis of a wide array of substituted thiazole derivatives.

Precursor for the Synthesis of Diverse Polysubstituted Thiazoles

The primary application of this compound lies in its role as a precursor for a multitude of polysubstituted thiazoles. The differential reactivity of the C-Br bonds allows for sequential and regioselective introduction of various substituents.

Palladium-catalyzed cross-coupling reactions are instrumental in this context. For example, a Suzuki coupling can be employed to introduce an aryl or heteroaryl group at one of the bromine-bearing carbons, followed by a subsequent coupling reaction at the remaining brominated position to yield a tri-substituted thiazole. The choice of catalyst, ligands, and reaction conditions dictates the site of the initial reaction.

Below is a table summarizing the synthesis of various polysubstituted thiazoles from dibromothiazole precursors, illustrating the versatility of cross-coupling reactions.

Starting MaterialCoupling PartnerCatalyst/ConditionsProductReference
2,4-Dibromothiazole (B130268)Alkyl/Aryl Zinc HalidesPd(0)2-Substituted-4-bromothiazoles researchgate.net
2,4-DibromothiazoleTerminal AlkynesSonogashira Protocol2-Alkynyl-4-bromothiazoles researchgate.net
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic AcidPd(OAc)₂, minimal H₂O5-Phenyl-4-bromo-thiophene-2-carboxaldehyde nih.gov
4,5-Dibromothiophene-2-carboxaldehydeArylboronic AcidsPd(PPh₃)₄, K₂CO₃4,5-Diarylthiophene-2-carboxaldehydes nih.gov

These examples, while some are on the analogous thiophene (B33073) system, highlight the general strategies that are applicable to this compound for the synthesis of diverse polysubstituted thiazoles. The ability to introduce different functional groups at specific positions of the thiazole ring is crucial for tuning the electronic and steric properties of the final molecule, which is particularly important in drug discovery and materials science.

Intermediate in the Construction of Complex Organic Molecules

The structural motif of a substituted thiazole is present in a wide array of biologically active natural products and complex synthetic molecules. nih.govnih.gov this compound serves as a valuable intermediate in the assembly of these intricate structures due to the strategic handles it provides for molecular elaboration.

The synthesis of complex molecules often requires a convergent approach, where different fragments of the target molecule are synthesized separately and then coupled together. The dibromo-functionality of this compound allows for its incorporation into a larger molecular framework through sequential cross-coupling reactions. For instance, one bromine atom can be used to attach the thiazole core to one part of a molecule, while the second bromine atom remains available for a subsequent coupling reaction to introduce another fragment.

While direct examples of the total synthesis of a complex natural product starting from this compound are not extensively documented in readily available literature, the synthetic strategies employed for analogous dibrominated heterocycles provide a clear blueprint for its potential applications. The ability to perform regioselective carbon-carbon and carbon-heteroatom bond formations makes it a powerful tool for medicinal chemists and synthetic organic chemists aiming to construct novel and complex molecular entities.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. While specific examples detailing the use of this compound in such reactions are not prevalent, the functional group array of the molecule makes it a highly promising candidate for the design of novel cascade and multicomponent processes.

The general principle of using thiazole derivatives in MCRs is well-established. nih.gov For instance, a one-pot, four-component reaction has been developed for the synthesis of 2,4,5-trisubstituted thiazoles. nih.gov This demonstrates the potential for developing similar methodologies that could incorporate a dibrominated thiazole core.

A hypothetical cascade reaction involving this compound could begin with the transformation of the carboxylic acid into an amide, followed by an intramolecular cyclization that utilizes one of the bromine atoms. The remaining bromine atom would then be available for a subsequent intermolecular reaction, all within a single pot. The development of such reactions would represent a significant advancement in the efficient synthesis of complex thiazole-containing molecules.

Design and Synthesis of Advanced Organic Materials Precursors

The thiazole ring is a common structural unit in a variety of advanced organic materials, including conjugated polymers and oligomers used in organic electronics. organic-chemistry.org These materials often possess unique photophysical and electronic properties that make them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This compound is a key precursor for the synthesis of the monomeric units that are subsequently polymerized to form these functional materials.

The two bromine atoms on the thiazole ring are ideal handles for polymerization reactions, particularly through palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. nih.govrsc.org By reacting the dibrominated thiazole with a di-boronic acid or di-stannane derivative of another aromatic unit, alternating copolymers can be synthesized. The properties of the resulting polymer, such as its band gap, charge carrier mobility, and solubility, can be fine-tuned by the choice of the co-monomer and by further functionalization of the thiazole ring.

For example, a semiconducting polymer based on alternating thiazolothiazole and carbazole (B46965) units has been synthesized and shown to have a high power conversion efficiency in bulk heterojunction solar cells. nih.govrsc.org The synthesis of the thiazolothiazole monomer for this polymer could conceptually start from a dibrominated thiazole precursor. The carboxylic acid group on this compound provides an additional site for modification, allowing for the introduction of solubilizing groups or other functionalities to further tailor the properties of the final material.

The following table lists some thiazole-based polymers and their potential applications in organic electronics, underscoring the importance of thiazole-containing precursors.

Polymer TypeMonomeric UnitsPotential ApplicationReference
Alternating CopolymerThiazolothiazole, CarbazoleOrganic Solar Cells nih.govrsc.org
Conjugated PolymerThiazolo[5,4-d]thiazole (B1587360)Organic Electronics rsc.org

The synthesis of these advanced materials relies heavily on the availability of versatile and functionalized building blocks like this compound.

Medicinal Chemistry Research Involving 4,5 Dibromothiazole 2 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Thiazole (B1198619) Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of thiazole carboxylic acid derivatives influences their biological activity. These studies systematically modify the thiazole core and its substituents to identify key features responsible for target binding and efficacy.

For inhibitors of Metallo-β-lactamases (MBLs), SAR studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have revealed critical insights. nih.govnih.gov A key finding is the preference for a partially saturated 4,5-dihydrothiazole ring over a fully aromatic thiazole ring for certain MBLs like IMP-1. nih.govresearchgate.net For instance, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid demonstrated significantly higher potency against IMP-1 than its aromatic counterpart. nih.govresearchgate.net The nature and position of substituents on the 2-phenyl group are also crucial; an amino group at the meta-position, as in 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid, was found to be a potent inhibitor of the MBL Bla2 from B. anthracis. nih.govresearchgate.net Molecular docking analyses suggest these compounds bind to the MBL active site, with the triazole coordinating with zinc and making hydrophobic interactions. nih.gov

In the context of Carbonic Anhydrase (CA) inhibition, particularly CA-III, the presence of a carboxylic acid group at the 4-position of the thiazole scaffold is crucial for activity. researchgate.net A study evaluating 2,4,5-trisubstituted thiazoles found that compound 12a (2-amino-5-phenylthiazole-4-carboxylic acid) was the most potent CA-III inhibitor. researchgate.net Replacing the free amino group at the 2-position with an amide or urea (B33335) group led to a significant decrease in inhibitory activity. researchgate.net This highlights the importance of the 2-amino and 4-carboxylic acid functionalities for effective interaction with the CA-III active site. researchgate.net

For Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, SAR studies on thiazolyl-pyrazoline derivatives have shown that substitutions on the pendant phenyl ring at C-4 of the thiazole moiety can enhance inhibitory activity. nih.gov Furthermore, the hybridization of the pyrazoline-thiazole core, often with halogen substitutions, has been shown to positively contribute to anticancer effects related to kinase inhibition. researchgate.net The strategic placement of substituents can lead to dual inhibition of multiple kinases, such as EGFR and VEGFR-2. nih.gov

Ligand Design and Optimization Strategies for Biological Targets

The design of ligands based on the thiazole carboxylic acid scaffold involves creating molecules that can fit precisely into the active site of a biological target and form specific, high-affinity interactions. This process often begins with a known inhibitor or a hit compound identified from screening, which is then systematically modified to improve its potency, selectivity, and drug-like properties.

A common strategy involves the use of the thiazole ring as a central scaffold due to its ability to participate in various biological interactions. researchgate.netnih.gov For instance, in designing inhibitors for c-Met kinase, researchers have synthesized thiazole and thiadiazole carboxamide-based derivatives. nih.gov This approach often involves synthesizing intermediates through multi-step reactions, such as cyclization and chlorination, to build the desired molecular framework. nih.gov

In the development of EGFR inhibitors, thiazole-based compounds have been designed based on the structure of known drugs like dasatinib. nih.gov This involves creating novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives through combinatorial chemistry to explore a wide range of structural diversity. nih.gov Another approach is the hybridization of the thiazole core with other heterocyclic structures, such as pyrazoline, to create dual inhibitors targeting multiple kinases like EGFR and VEGFR-2. nih.gov This strategy aims to overcome drug resistance by targeting multiple signaling pathways simultaneously. nih.govresearchgate.net Molecular docking studies are frequently employed to guide the design process, predicting how a designed ligand will bind to the target's active site and helping to rationalize the observed biological activities. researchgate.netnih.gov

Optimization strategies often focus on modifying substituents on the thiazole ring. For MBL inhibitors, rational compound screening followed by medicinal chemistry efforts led to the identification of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid as a novel and potent inhibitor of IMP-1. nih.gov Further optimization can involve adding groups that extend to other binding sites within the enzyme's active pocket to enhance activity. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of thiazole carboxylic acids have been extensively studied as inhibitors of several key enzyme classes, providing valuable mechanistic insights into their mode of action.

Metallo-β-lactamases (MBLs) are a major cause of bacterial resistance to β-lactam antibiotics, as they hydrolyze the essential β-lactam ring of these drugs. nih.govnih.gov The development of MBL inhibitors is a critical strategy to restore the efficacy of existing antibiotics. Thiazole-based compounds have emerged as a promising class of MBL inhibitors. nih.gov

Specifically, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel MBL inhibitors. nih.govnih.gov In one study, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was found to be a potent inhibitor of IMP-1 from P. aeruginosa with a half-maximal inhibitory concentration (IC50) value of 5.5 µM. nih.gov Another derivative, 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid, showed inhibitory activity against Bla2 from B. anthracis with an IC50 of 4.9 µM. nih.govresearchgate.net

More recently, thiazolethioacetamides were designed and evaluated as potential MBL inhibitors. nih.gov These compounds were found to inhibit the MBL ImiS with IC50 values ranging from 0.17 to 0.70 μM. nih.gov Two of these compounds also showed activity against VIM-2, another clinically relevant MBL. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of MBLs, often involving coordination with the zinc ions that are essential for the enzyme's catalytic activity. nih.gov The thiazolethioacetamides were also shown to restore the antibacterial activity of the antibiotic cefazolin (B47455) against E. coli expressing ImiS. nih.gov

Table 1: Inhibition of Metallo-β-lactamases by Thiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-15.5 nih.gov
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla24.9 nih.gov
Thiazolethioacetamide DerivativesImiS0.17 - 0.70 nih.gov
Thiazolethioacetamide DerivativesVIM-22.2, 19.2 nih.gov
2-benzylthiazole-4-carboxylic acidIMP-134.7 nih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. nih.govnih.gov While many CA inhibitors target isoforms associated with conditions like glaucoma or cancer, there is also interest in developing isoform-specific inhibitors, including for CA-III. Thiazole-based structures have been explored for this purpose. nih.govrsc.org

A study focused on 2,4,5-trisubstituted thiazoles identified potent inhibitors of CA-III. researchgate.net The most active compound, 2-amino-5-phenylthiazole-4-carboxylic acid, exhibited a Ki (inhibition constant) of 0.5 μM against CA-III. researchgate.net SAR studies from this work emphasized that the 4-carboxylic acid group is essential for inhibitory activity. researchgate.net The mechanism of inhibition for carboxylic acid-based inhibitors can involve direct coordination to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule. nih.gov

Table 2: Inhibition of Carbonic Anhydrase III by Thiazole Derivatives

CompoundTarget EnzymeKi (µM)Reference
2-amino-5-phenylthiazole-4-carboxylic acidCA-III0.5 researchgate.net
2-acetamido-5-phenylthiazole-4-carboxylic acidCA-III174.1 researchgate.net
2-ureido-5-phenylthiazole-4-carboxylic acidCA-III186.2 researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. nih.gov Its overactivation is a hallmark of many cancers, making it a prime target for anticancer drug development. researchgate.netrsc.org Thiazole-containing compounds have been extensively investigated as EGFR tyrosine kinase inhibitors. researchgate.netrsc.orgnih.gov

Numerous studies have reported on the synthesis and evaluation of thiazole derivatives with potent EGFR inhibitory activity. For example, thiazolyl-pyrazoline derivatives have shown strong inhibition of EGFR kinase, with one compound exhibiting an IC50 value of 0.06 μM. rsc.org Another series of thiazolyl-pyrazolines displayed potent dual inhibitory activity against both EGFR and VEGFR-2, with IC50 values for EGFR as low as 32.5 nM. nih.gov

Hybrid molecules combining the thiazole scaffold with other heterocyclic systems, such as imidazo[2,1-b]thiazole (B1210989), have also yielded potent dual EGFR/HER2 kinase inhibitors with IC50 values in the low nanomolar range (e.g., 0.122 µM for EGFR). nih.gov The mechanism for these inhibitors typically involves competing with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways that lead to cell proliferation. nih.govsigmaaldrich.com

Table 3: Inhibition of EGFR Tyrosine Kinase by Thiazole Derivatives

Compound ClassTarget EnzymeIC50Reference
Thiazolyl-pyrazoline derivativeEGFR TK0.06 µM rsc.org
Thiazolyl-pyrazoline derivativeEGFR32.5 nM nih.gov
Imidazo[2,1-b]thiazole derivativeEGFR0.122 µM nih.gov
Thiazolyl-pyrazoline derivativeEGFR31.8 nM nih.gov
Sulfonyl thiazolyl-hydrazone derivativeEGFR kinase0.037 - 0.317 µM researchgate.net

Exploration in Materials Science Research

Integration of Thiazole (B1198619) Scaffolds into Functional Organic Materials

The thiazole scaffold is a fundamental building block in the development of functional organic materials due to its distinct electronic properties, rigidity, and ability to participate in extended π-conjugated systems. spast.orgresearchgate.net These materials are at the forefront of research in electronics and photonics. The integration of thiazole units can influence the material's optical and electronic behavior, such as its ability to transport charge or emit light. researchgate.net Thiazole derivatives are incorporated into a variety of architectures, from small molecules to large polymers, to create materials with tailored functions. spast.org For instance, the thiazolo[5,4-d]thiazole (B1587360) (TzTz) core, a fused-ring system, is noted for its rigid, coplanar structure and has been successfully used in materials for solar cell devices and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The inherent properties of the thiazole ring, such as its electron-accepting nature, make it a valuable component in donor-acceptor type architectures, which are common in organic semiconductors. researchgate.netnih.gov

The subject compound, 4,5-Dibromothiazole-2-carboxylic acid, serves as a prime candidate for incorporation into such materials. The bromine atoms at the 4 and 5 positions are excellent leaving groups for cross-coupling reactions, enabling the synthesis of larger, conjugated systems. The carboxylic acid at the 2-position offers a versatile handle for further chemical modification or for anchoring the molecule to surfaces.

Potential in Liquid Crystalline Systems

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, and they are widely used in display technologies. revistabionatura.com The molecular geometry of a compound is a critical factor in determining its liquid crystalline behavior. Thiazole derivatives have been actively investigated for their potential in creating new liquid crystalline materials. psu.eduosi.lv The inclusion of a thiazole ring in the central core of a molecule can induce flexibility that favors the formation of nematic phases, a common type of liquid crystal phase. psu.edu

Research has shown that 2,5-disubstituted thiazole moieties can act as a key structural element in "bent-rod" or "banana-shaped" mesogens. tandfonline.com These bent-rod structures are of significant interest due to the potential for novel ferroelectric properties in the liquid crystalline state. tandfonline.com In one study, 2,5-dibromothiazole (B130459) was used as a precursor to synthesize a new class of liquid-crystalline thiazole derivatives through a palladium-catalyzed cross-coupling reaction with terminal alkynes. tandfonline.com The resulting 2,5-diarylethynylthiazole derivatives exhibited smectic A and nematic liquid crystal phases. tandfonline.com This demonstrates a direct pathway from a dibromothiazole core to functional liquid crystalline materials. The structure of this compound, with its dibromo substitution pattern, provides a foundation for creating analogous or even more complex liquid crystalline systems.

The table below summarizes the mesogenic properties of a homologous series of 2,5-diarylethynylthiazole derivatives, illustrating the influence of molecular structure on liquid crystal phases. tandfonline.com

Compound (n=alkoxy chain length)Mesophase(s) Exhibited
1b (n=6)Nematic
1c (n=8)Nematic
1d (n=10)Nematic
1e (n=12)Nematic
1f (n=14)Smectic A, Nematic

Role in Photoelectric Materials Research

Photoelectric materials, which convert light into electricity or vice versa, are the basis of technologies like solar cells and photodetectors. Donor-acceptor (D-A) π-conjugated polymers are a major class of materials used in organic photovoltaics. mdpi.com The design of these polymers often involves tuning the electronic properties of the donor and acceptor units to optimize light absorption and charge separation.

Thiazole and its fused derivatives, like thiazolo[5,4-d]thiazole (TzTz), are recognized as effective electron-accepting units in these D-A systems. researchgate.netacs.org The rigid and planar structure of the TzTz scaffold promotes π-electron delocalization and intermolecular interactions, which are beneficial for charge transport. researchgate.netmdpi.com Polymers incorporating TzTz have been synthesized and shown to have low band gaps and exhibit electrochromism (color change with applied voltage) and electrofluorochromism (fluorescence change with applied voltage), making them suitable for a range of optoelectronic applications. acs.org

A study on thiadiazoloquinoxaline-based conjugated polymers explored the use of different π-linkers, including thiazole, to fine-tune the optical and electronic properties for organic solar cell applications. mdpi.com The inclusion of a thiazole linker was part of a strategy to systematically investigate the structure-property relationships in these photovoltaic polymers. mdpi.com Given that this compound contains the core thiazole heterocycle and reactive handles for polymerization, it represents a valuable building block for synthesizing new photoelectric polymers. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group could further modulate the electronic properties of the resulting materials.

Application as Modifiers or Capping Agents in Nanomaterial Synthesis

Nanoparticles often require surface modification to prevent aggregation and to impart specific functionalities. frontiersin.orgd-nb.info Capping agents are molecules that bind to the surface of nanoparticles during their synthesis, controlling their growth, morphology, and stability. frontiersin.org Carboxylic acids are a well-known class of capping agents, as the carboxylate group can effectively bind to the surface of metal and metal oxide nanoparticles. nih.govmdpi.com

For example, adipic acid has been used to cap silver nanoparticles (AgNPs), resulting in electrostatically stabilized nanoparticles with a negative surface charge due to the carboxylate ions. nih.govmdpi.com Similarly, oleic acid has been employed as a capping agent in the synthesis of Bi₂WO₆ nanoplates. frontiersin.org

While direct use of this compound as a capping agent is not widely documented, its structure is highly suitable for this purpose. It possesses a carboxylic acid group, the primary functional group for surface binding. nih.gov Furthermore, the thiazole ring itself offers unique electronic properties and the potential for secondary interactions, while the bromine atoms provide sites for subsequent chemical reactions, allowing the nanoparticles to be used as platforms for building more complex nanostructures. The use of thiazole derivatives in materials with nanoscale properties has been noted, suggesting a synergy between this heterocycle and nanotechnology. imp.kiev.ua

Design of Conjugated Polymers and Oligomers Incorporating Thiazole Units

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure is responsible for their useful electronic and optical properties. researchgate.net Brominated heterocyclic compounds are essential precursors in the synthesis of these polymers, typically through metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings.

The utility of dibromothiazoles in this context is well-established. As previously mentioned, 2,5-dibromothiazole is a key starting material for synthesizing conjugated 2,5-diarylethynylthiazole derivatives via Sonogashira coupling. tandfonline.com This highlights the reactivity of the C-Br bonds on the thiazole ring.

Furthermore, multicomponent polymerization methods have been developed to construct fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units, yielding materials with high molecular weights and good thermal stability. rsc.org Research into thiazolothiazole-containing conjugated polymers has produced low-band-gap materials with applications in electrochromic devices and flexible photodetectors. acs.org The synthesis of these advanced materials often relies on the availability of functionalized and halogenated heterocyclic building blocks.

This compound is an ideal monomer for such syntheses. The two bromine atoms allow it to be incorporated into a polymer backbone, while the carboxylic acid group can be used to tune solubility, direct self-assembly, or serve as an anchoring point to substrates.

The table below provides examples of polymerization methods where brominated heterocycles are used to create functional polymers.

Polymerization MethodMonomer TypeResulting Polymer TypeReference
Sonogashira Coupling2,5-Dibromothiazole, Terminal AlkynesPoly(aryleneethynylene) with thiazole units tandfonline.com
Multicomponent PolymerizationAldehyde, Diamine, AlkyneFused Heterocyclic Conjugated Polymers rsc.org
Metal-free SynthesisThiazolo[5,4-d]thiazole derivativesConjugated polymers for thin-film electronics acs.org

Catalysis Research and 4,5 Dibromothiazole 2 Carboxylic Acid

Role as a Substrate in Transition Metal-Catalyzed Coupling Reactions

The presence of two bromine atoms on the thiazole (B1198619) ring at positions 4 and 5 makes 4,5-Dibromothiazole-2-carboxylic acid a prime substrate for various transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, are fundamental for forming new carbon-carbon bonds.

Research on dihaloheteroarenes has demonstrated that palladium-catalyzed cross-coupling reactions are a powerful tool for their functionalization. The two halogen atoms often exhibit different reactivity, allowing for selective, sequential reactions. In the case of dibromothiazoles, the bromine at the C2 or C4 position is generally more reactive than one at the C5 position. For instance, studies on the closely related 2,4-dibromothiazole (B130268) show that palladium-catalyzed cross-coupling reactions, such as Sonogashira and Negishi couplings, occur with high regioselectivity at the more reactive C2 position. researchgate.net This principle suggests that in this compound, selective coupling at one of the bromo-positions could be achieved by carefully selecting the catalyst and reaction conditions.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org The presence of a carboxylic acid group can influence the reaction, sometimes deactivating the catalyst by coordinating to the metal center. reddit.com This may require protecting the acid group as an ester or using specific catalyst systems that are tolerant to acidic protons. reddit.com

Table 1: Examples of Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dibromothiazole

This table illustrates the principle of regioselective coupling on a dibromothiazole core, which is analogous to the potential reactivity of this compound.

EntryCoupling PartnerCatalyst SystemReactionProductYield (%)Reference
1PhenylacetylenePd(PPh₃)₄, CuISonogashira2-(Phenylethynyl)-4-bromothiazole85 researchgate.net
2Ethylzinc chloridePd(PPh₃)₄Negishi2-Ethyl-4-bromothiazole80 researchgate.net
3Phenylzinc chloridePd(PPh₃)₄Negishi2-Phenyl-4-bromothiazole78 researchgate.net

Decarboxylative Coupling Reactions Utilizing Thiazole Carboxylic Acids

Decarboxylative coupling has emerged as a powerful strategy in organic synthesis, utilizing readily available carboxylic acids as substitutes for traditional organometallic reagents. researchgate.net In this approach, the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed at its position. This method is particularly valuable for heterocyclic carboxylic acids.

Studies have shown that thiazole carboxylic acids can undergo palladium-catalyzed decarboxylative arylation. nih.gov For example, thiazole-5-carboxylic acids have been successfully coupled with aryl halides using a palladium catalyst in the presence of a silver(I) salt, which is believed to facilitate the decarboxylation step. researchgate.net While this transformation works well for 5-carboxy and some 2-carboxy azoles, azole-4-carboxylic acids have been reported to be poor substrates under similar conditions. researchgate.net

A related process is decarbonylative coupling, where the entire carboxyl group is not removed, but rather the carbonyl (C=O) part, following activation of the carboxylic acid (e.g., as a mixed anhydride). nih.govnih.gov This provides an alternative route to forming aryl-palladium intermediates from carboxylic acids, which can then participate in coupling reactions like the Sonogashira or Suzuki reactions. nih.govnih.gov This approach effectively uses carboxylic acids as synthetic equivalents of aryl halides.

Another relevant transformation is decarboxylative bromination, a modern variation of the Hunsdiecker reaction. In this process, the carboxylic acid is converted into a bromine atom. Research has demonstrated a transition-metal-free method for the decarboxylative bromination of thiazole carboxylic acids, which can then be used in subsequent cross-coupling reactions. researchgate.net

Development of New Catalytic Systems for Thiazole Functionalization

The efficient functionalization of thiazoles, including this compound, relies heavily on the continuous development of new and improved catalytic systems. Research in this area focuses on creating catalysts that offer higher activity, better selectivity, broader substrate scope, and improved functional group tolerance, often under milder reaction conditions.

Key areas of development include:

Ligand Design: The performance of palladium catalysts is highly dependent on the supporting ligands. Significant effort has gone into designing sophisticated phosphine (B1218219) ligands (e.g., bulky trialkylphosphines like P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), which can stabilize the palladium center and promote key steps in the catalytic cycle. organic-chemistry.org These advanced ligands have enabled the coupling of less reactive substrates, such as aryl chlorides.

Phosphine-Free Catalysts: To reduce cost and simplify product purification, phosphine-free catalyst systems are being explored. Catalysts like Pd(quinoline-8-carboxylate)₂ have shown promise in Heck and Suzuki reactions without the need for additional phosphine ligands. organic-chemistry.org

Catalyst Support and Recovery: For industrial applications and green chemistry, developing recoverable and reusable catalysts is crucial. This has led to research into immobilizing palladium catalysts on supports such as polyaniline or within ionic liquid matrices. organic-chemistry.org

Metal-Free Reactions: Some modern synthetic strategies aim to avoid transition metals altogether. For instance, a metal-free, one-pot procedure has been developed for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride. nih.gov While not directly a functionalization of a pre-existing thiazole, it represents an alternative approach to building complex thiazole structures.

The development of these new systems is critical for unlocking the full synthetic potential of complex building blocks like this compound, allowing for its conversion into a wide range of more elaborate molecules.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic details of catalytic reactions involving thiazoles is essential for optimizing existing methods and designing new transformations.

Cross-Coupling Mechanisms: For palladium-catalyzed cross-coupling of dibromothiazoles, the mechanism hinges on the relative rates of the three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to one of the C-Br bonds. The selectivity of this step is crucial for regioselective reactions. The C4-Br bond is generally expected to be more reactive towards oxidative addition than the C5-Br bond due to electronic differences in the thiazole ring.

Transmetalation: The organopalladium(II) halide intermediate then reacts with the coupling partner (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne/copper acetylide in Sonogashira coupling) in the transmetalation step to form a diorganopalladium(II) complex. rsc.orgorganic-chemistry.org

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

Decarboxylation Mechanisms: The mechanism of decarboxylation of heteroaromatic carboxylic acids can vary. Kinetic studies on 2-aminothiazole-5-carboxylic acids suggest that the reaction can proceed through either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism, depending on the acidity of the medium. rsc.org In catalyzed decarboxylative couplings, the reaction is often initiated by the formation of a metal carboxylate salt (e.g., with silver or copper), which then undergoes decarboxylation to generate an organometallic species that can engage in the cross-coupling cycle. researchgate.net

Decarbonylative Mechanisms: In decarbonylative coupling, the carboxylic acid is first activated, typically by forming a mixed anhydride. This is followed by a selective oxidative addition of the C(acyl)-O bond to the palladium center. A subsequent decarbonylation step releases carbon monoxide and forms the key aryl-palladium intermediate, which then proceeds through the standard transmetalation and reductive elimination steps of a cross-coupling reaction. nih.govnih.gov

These mechanistic insights allow chemists to rationally control reaction outcomes, for example, by promoting or suppressing side reactions like dehalogenation or by directing the reaction to a specific site on a multifunctional molecule like this compound.

Q & A

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Replicate synthesis using cited methods (e.g., ’s 65% yield protocol) and compare with in-house data. Cross-check purity via DSC (melting point) and elemental analysis. If inconsistencies persist, consider polymorphic forms or solvent inclusion crystals, resolved via PXRD .

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